molecular formula C12H13N3O5 B12478509 1-(2,6-Dimethyl-3,5-dinitrophenyl)pyrrolidin-2-one

1-(2,6-Dimethyl-3,5-dinitrophenyl)pyrrolidin-2-one

Cat. No.: B12478509
M. Wt: 279.25 g/mol
InChI Key: WLUIOMCNMUOVOX-UHFFFAOYSA-N
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Description

1-(2,6-Dimethyl-3,5-dinitrophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C₁₂H₁₃N₃O₅ It is a derivative of pyrrolidinone, a five-membered lactam ring, and contains two nitro groups and two methyl groups on the phenyl ring

Preparation Methods

The synthesis of 1-(2,6-Dimethyl-3,5-dinitrophenyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dimethyl-3,5-dinitrobenzoyl chloride with pyrrolidin-2-one in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

1-(2,6-Dimethyl-3,5-dinitrophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(2,6-Dimethyl-3,5-dinitrophenyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: In medicinal chemistry, it serves as a lead compound for the development of new drugs. Its derivatives are evaluated for their pharmacological activities and potential as drug candidates.

    Industry: The compound is used in the development of specialty chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethyl-3,5-dinitrophenyl)pyrrolidin-2-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and exerting its effects .

Comparison with Similar Compounds

1-(2,6-Dimethyl-3,5-dinitrophenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

    Pyrrolidin-2-one: The parent compound without the nitro and methyl groups. It serves as a basic scaffold for various derivatives.

    2,6-Dimethyl-3,5-dinitrophenyl derivatives: Compounds with similar substitution patterns on the phenyl ring but different functional groups attached to the pyrrolidinone ring.

    Nitroaromatic compounds: Compounds containing nitro groups on an aromatic ring, which exhibit similar redox properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H13N3O5

Molecular Weight

279.25 g/mol

IUPAC Name

1-(2,6-dimethyl-3,5-dinitrophenyl)pyrrolidin-2-one

InChI

InChI=1S/C12H13N3O5/c1-7-9(14(17)18)6-10(15(19)20)8(2)12(7)13-5-3-4-11(13)16/h6H,3-5H2,1-2H3

InChI Key

WLUIOMCNMUOVOX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C)N2CCCC2=O

Origin of Product

United States

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